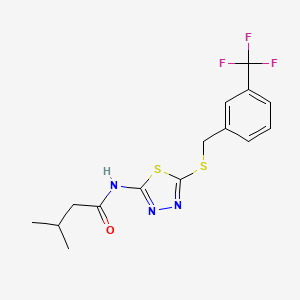

3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide

Description

Properties

IUPAC Name |

3-methyl-N-[5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3N3OS2/c1-9(2)6-12(22)19-13-20-21-14(24-13)23-8-10-4-3-5-11(7-10)15(16,17)18/h3-5,7,9H,6,8H2,1-2H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNXNRVXLHDDDND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=NN=C(S1)SCC2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of thiosemicarbazide with carbon disulfide under basic conditions to form the thiadiazole ring. This intermediate is then reacted with 3-(trifluoromethyl)benzyl chloride in the presence of a base to introduce the trifluoromethylbenzyl group. Finally, the resulting compound is acylated with 3-methylbutanoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the thiadiazole formation and subsequent steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Trifluoromethyl alcohol derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide serves as a building block for synthesizing more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop innovative materials.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research has shown that compounds containing the thiadiazole moiety exhibit significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several thiadiazole derivatives against Salmonella typhi and Escherichia coli. The compound demonstrated a zone of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk, indicating its potential as an antimicrobial agent.

| Compound | Target Pathogen | Zone of Inhibition (mm) | Concentration (μg/disk) |

|---|---|---|---|

| 18a | S. typhi | 15 | 500 |

| 18b | E. coli | 19 | 500 |

Anticancer Properties

The compound is also being investigated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.

Medicine

Due to its biological activity, this compound is being explored for therapeutic uses. The anti-inflammatory properties of thiadiazole derivatives make them candidates for developing treatments for inflammatory diseases.

Case Study: Anti-inflammatory Activity

In vitro studies have shown that derivatives similar to 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide exhibit significant inhibition of pro-inflammatory cytokines in cell cultures, suggesting potential applications in treating conditions like arthritis.

Industrial Applications

In industrial settings, compounds like 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide are utilized in the development of new materials with enhanced thermal stability and chemical resistance. These properties are particularly valuable in the production of coatings and polymers.

Mechanism of Action

The mechanism of action of 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and specificity for its targets, while the thiadiazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Structural Analogues in Antimicrobial Research

- Structure : N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(5-phenyl-6-thioxo-1,3,5-thiadiazinan-3-yl)acetamide.

- Key Differences : Ethylthio substituent instead of (3-CF₃-benzyl)thio; lacks the butanamide chain.

- Activity : Exhibited moderate antimicrobial activity (MIC: 8–32 µg/mL against S. aureus and E. coli), attributed to the thiadiazole-thiadiazinan hybrid scaffold .

- Synthesis Yield : 41–79% via TBTU-mediated coupling, comparable to methods used for CF₃-containing analogs .

- Structure : 5-(3-phenylpropyl)-N-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amine.

- Key Differences : Phenylpropyl and methoxyphenyl substituents; absence of sulfur-based side chains.

- Activity : Demonstrated antifungal activity (IC₅₀: 12 µM against C. albicans), suggesting thiadiazole amines are potent against fungi .

Trifluoromethyl-Containing Analogues

- Structure : 5-(4-chlorophenyl)-3-ethylsulfanyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide.

- Key Similarities : Contains a CF₃ group on the thiadiazole ring.

- Activity : Patent data imply enhanced bioavailability and kinase inhibition, likely due to the CF₃ group’s electron-withdrawing effects .

Target Compound vs. P1 :

Hybrid Oxadiazole-Thiadiazole Derivatives

- Structure: Oxadiazole-thiadiazole hybrids with cyclohexylamino and propanoate groups.

- Key Differences: Oxadiazole ring instead of thiadiazole; propanoate ester vs. butanamide.

- Activity : Showed anticandidal activity (MIC: 4–16 µg/mL), indicating that sulfur heterocycles are critical for antifungal effects .

Research Implications

- Role of CF₃ : The CF₃ group in the target compound and P1 likely enhances binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

- Thioether Linkers : Ethylthio (Compound 5a) vs. benzylthio (target) may influence steric bulk and oxidative stability, affecting pharmacokinetics .

- Amide vs. Carboxamide : The butanamide chain in the target compound could improve solubility compared to carboxamide derivatives like P1 .

Biological Activity

3-Methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The compound features a thiadiazole ring, which is known for its diverse biological activities. The presence of a trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold in drug design.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives:

- Antibacterial Effects : Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide have shown effectiveness against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound also demonstrates antifungal properties, particularly against Candida albicans, making it a potential candidate for treating fungal infections .

2. Anticancer Properties

The anticancer potential of thiadiazole derivatives has been substantiated through various studies:

- Mechanism of Action : Thiadiazole compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms including inhibition of cell proliferation and disruption of mitochondrial function .

- Case Studies : In vitro studies have reported that certain thiadiazole derivatives exhibit cytotoxic effects on cancer cells with IC50 values comparable to established chemotherapeutics .

3. Enzyme Inhibition

Thiadiazole derivatives are recognized for their ability to inhibit various enzymes:

- Monoamine Oxidase Inhibitors (MAO) : Some derivatives have been identified as potent inhibitors of MAO-A and MAO-B enzymes, which are crucial in the metabolism of neurotransmitters. For example, a related compound demonstrated an IC50 value of 0.060 μM against MAO-A .

- Carbonic Anhydrase Inhibition : The compound's structural features suggest potential as a carbonic anhydrase inhibitor, which could be beneficial in treating conditions like glaucoma and epilepsy .

Research Findings Summary

Q & A

Q. Q1. What are the critical steps in synthesizing 3-methyl-N-(5-((3-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)butanamide?

Methodological Answer: The synthesis involves a multi-step approach:

Thiadiazole Core Formation : Cyclization of thiosemicarbazide derivatives under acidic conditions (e.g., POCl₃) to generate the 1,3,4-thiadiazole ring .

Thioether Linkage : Reaction of the thiadiazole-2-thiol intermediate with 3-(trifluoromethyl)benzyl bromide using a base (e.g., K₂CO₃) in dry acetone or DMF to form the thioether bond .

Amide Coupling : Condensation of the thiadiazole-thioether intermediate with 3-methylbutanoyl chloride using coupling agents (e.g., HATU or DCC) in dichloromethane .

Key Conditions :

- Temperature: Reflux (70–90°C) for cyclization; room temperature for amide coupling.

- Solvents: Dichloromethane, DMF, or acetone.

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Q. Q2. Which analytical techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and bond formation (e.g., thioether S–CH₂ at δ 3.8–4.2 ppm, trifluoromethyl at δ -62 ppm in ¹⁹F NMR) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ expected at ~435 Da).

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1120 cm⁻¹ (C–F stretch) .

Advanced Reaction Optimization

Q. Q3. How do electron-withdrawing groups (e.g., trifluoromethyl) influence the reactivity of the thiadiazole core?

Methodological Answer: The trifluoromethyl group:

- Reduces Nucleophilicity : Electron withdrawal decreases electron density on the thiadiazole ring, slowing electrophilic substitutions but enhancing stability toward oxidation .

- Directs Substitution : Meta-directing effects guide regioselective modifications (e.g., sulfonylation at C5) .

Experimental Validation : - Compare reaction rates of trifluoromethyl-substituted analogs vs. methyl derivatives in nucleophilic aromatic substitution .

- Use DFT calculations to map electron density distribution (e.g., Mulliken charges on thiadiazole atoms) .

Q. Q4. What strategies mitigate side reactions during thioether bond formation?

Methodological Answer:

- Controlled Stoichiometry : Use a 1.1:1 molar ratio of benzyl bromide to thiadiazole-thiol to minimize disulfide byproducts .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of thiol intermediates.

- TLC Monitoring : Track reaction progress using hexane:ethyl acetate (3:1) to detect unreacted thiol (Rf ~0.2) vs. product (Rf ~0.5) .

Biological Activity and Mechanism

Q. Q5. What in vitro assays are suitable for evaluating this compound’s enzyme inhibition potential?

Methodological Answer:

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (e.g., EGFR or PI3K kinases) with IC₅₀ determination via dose-response curves (0.1–100 µM) .

- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ values normalized to controls .

Q. Q6. How can molecular docking predict binding interactions with biological targets?

Methodological Answer:

Target Selection : Prioritize proteins with structural homology to known thiadiazole targets (e.g., carbonic anhydrase IX for anticancer activity) .

Docking Software : Use AutoDock Vina or Schrödinger Suite with the following parameters:

- Ligand preparation: Optimize 3D structure at pH 7.4 (PRODRG server).

- Grid box: Centered on active site residues (e.g., Zn²⁺ in carbonic anhydrase).

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values to refine models .

Data Contradictions and Resolution

Q. Q7. Discrepancies in reported yields for thiadiazole derivatives: How to troubleshoot?

Methodological Answer:

- Variable Factors :

- Solvent Polarity : Higher yields in DMF vs. acetone due to better solubility of intermediates .

- Catalyst Purity : Impurities in K₂CO₃ (e.g., moisture) reduce nucleophilic substitution efficiency.

- Resolution :

- Replicate reactions with anhydrous solvents and freshly activated molecular sieves .

- Publish detailed synthetic protocols with exact reagent grades (e.g., Sigma-Aldrich vs. TCI) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.